5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H11BrN2Si It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile typically involves the reaction of 5-bromo-2-pyridinecarbonitrile with trimethylsilylacetylene. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate reactants and facilitate reactions.
Inert Atmosphere: Often nitrogen or argon, to prevent oxidation and other side reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile depends on the specific application and the chemical reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the substituent group. The trimethylsilyl group can be removed under specific conditions to reveal a reactive alkyne group, which can further participate in additional chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: A precursor in the synthesis of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile.
2-Bromo-5-(trimethylsilyl)pyridine: Another compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a trimethylsilylethynyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and materials science.
Biological Activity
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a bromine atom and a trimethylsilylethynyl group. This unique configuration contributes to its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trimethylsilylethynyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate the activity of nuclear receptors, influencing gene expression related to drug metabolism and detoxification processes.
In Vitro Studies
Several studies have investigated the biological activity of this compound through in vitro assays.
- Cytotoxicity Assays : Research indicates that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer cells, with an IC50 value indicating effective potency.
- Mechanistic Studies : Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
- Drug Interaction Studies : The compound has been evaluated for its interactions with common drug-metabolizing enzymes, such as cytochrome P450 isoforms. Preliminary results indicate potential for both inhibition and induction, suggesting a dual role in drug metabolism.
Case Study 1: Anticancer Activity
A study published in 2023 examined the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound significantly inhibited the growth of colorectal cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through intrinsic pathways .
Case Study 2: Hepatic Function Modulation
Another investigation focused on the compound's effects on hepatic functions via modulation of nuclear receptors such as CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor). The findings revealed that it acts as a dual agonist for these receptors, enhancing fatty acid oxidation and biotransformation processes in liver cells .
Data Tables
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | Breast Cancer | 15.4 | Apoptosis induction |
Cytotoxicity | Colorectal Cancer | 12.8 | Cell cycle arrest |
Enzyme Inhibition | CYP450 Isoforms | Variable | Competitive inhibition |
Receptor Agonism | Hepatic Cells | N/A | Dual agonism (CAR/PXR) |
Properties
Molecular Formula |
C11H11BrN2Si |
---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
5-bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11BrN2Si/c1-15(2,3)5-4-11-9(7-13)6-10(12)8-14-11/h6,8H,1-3H3 |
InChI Key |
IBSVJTOHJBHRKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
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